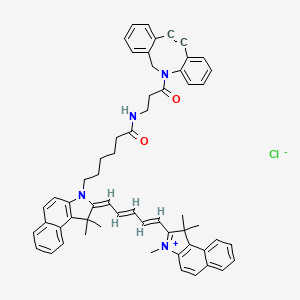
Cy5.5(Me)-C3-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy5.5(Me)-C3-DBCO is a derivative of the cyanine dye family, specifically designed for near-infrared fluorescence applications. This compound is known for its excellent luminescence properties and is widely used in biomedical imaging, particularly for tumor diagnosis and tracing specific substances .
Preparation Methods
The synthesis of Cy5.5(Me)-C3-DBCO involves several steps, starting with the preparation of the cyanine dye core. The core is then modified with a dibenzocyclooctyne (DBCO) group to enhance its reactivity and stability. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Cy5.5(Me)-C3-DBCO undergoes various chemical reactions, including:
Oxidation: This reaction can alter the luminescence properties of the dye.
Reduction: This reaction can affect the stability and reactivity of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different fluorescent derivatives, while substitution can yield various functionalized dyes .
Scientific Research Applications
Cy5.5(Me)-C3-DBCO has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for studying molecular interactions and chemical reactions.
Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic imaging to detect tumors and monitor therapeutic effects.
Industry: Applied in the development of fluorescent sensors and imaging devices.
Mechanism of Action
The mechanism of action of Cy5.5(Me)-C3-DBCO involves its ability to absorb light at specific wavelengths and emit fluorescence. The molecular targets include cellular structures and biomolecules that can be labeled with the dye. The pathways involved in its action include energy transfer processes that result in the emission of near-infrared light, which can be detected using specialized imaging equipment .
Comparison with Similar Compounds
Cy5.5(Me)-C3-DBCO is unique due to its high luminescence efficiency and stability. Similar compounds include:
Cy5.5: A closely related dye with similar fluorescence properties but without the DBCO modification.
Cy7.5: Another cyanine dye with a longer conjugated chain, resulting in different luminescence properties
These compounds share similar applications but differ in their chemical structure and specific properties, making this compound particularly suitable for certain imaging applications .
Properties
Molecular Formula |
C58H57ClN4O2 |
|---|---|
Molecular Weight |
877.5 g/mol |
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C58H56N4O2.ClH/c1-57(2)51(60(5)49-35-33-42-21-13-16-25-46(42)55(49)57)28-8-6-9-29-52-58(3,4)56-47-26-17-14-22-43(47)34-36-50(56)61(52)39-19-7-10-30-53(63)59-38-37-54(64)62-40-45-24-12-11-20-41(45)31-32-44-23-15-18-27-48(44)62;/h6,8-9,11-18,20-29,33-36H,7,10,19,30,37-40H2,1-5H3;1H |
InChI Key |
QSJAUZWAEDKFEN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=CC=CC=C95)(C)C)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=CC=CC=C95)(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


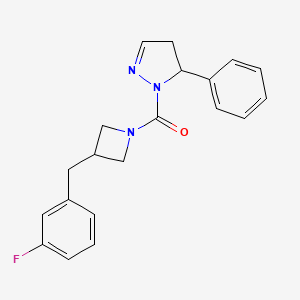

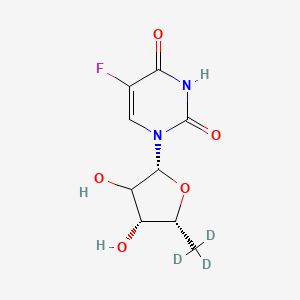
![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
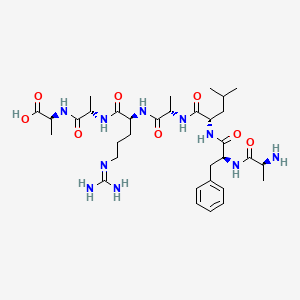
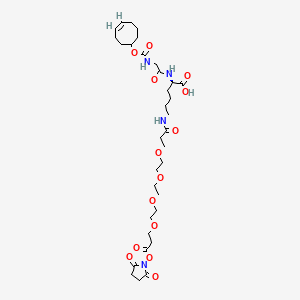
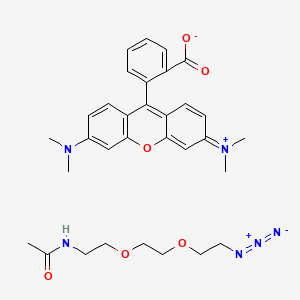

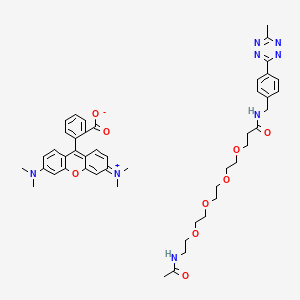
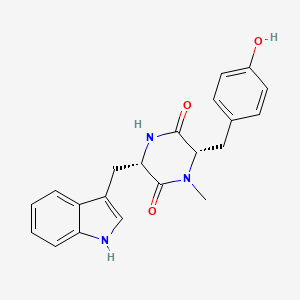
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
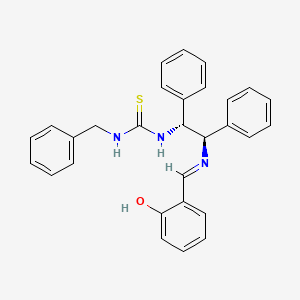
![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)

